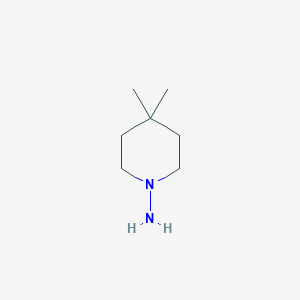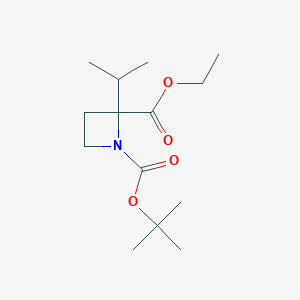
1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction may involve the use of tert-butyl and ethyl protecting groups to ensure the selective formation of the desired azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate
- 2-Propanol, 2-methyl-
Uniqueness
1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and specific substituents make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H25NO4 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO4/c1-7-18-11(16)14(10(2)3)8-9-15(14)12(17)19-13(4,5)6/h10H,7-9H2,1-6H3 |
InChI-Schlüssel |
RXXRSJXXLWWHDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


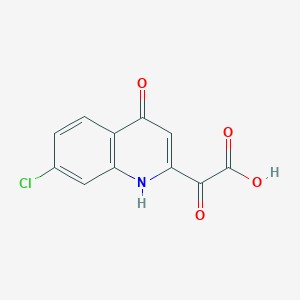
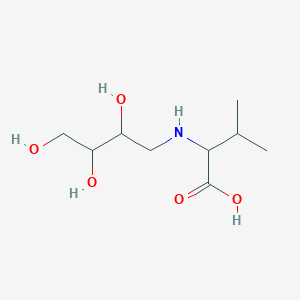
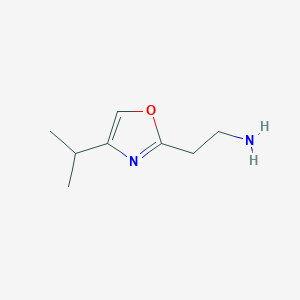

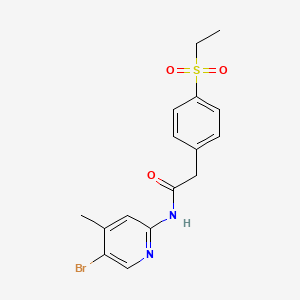


![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)
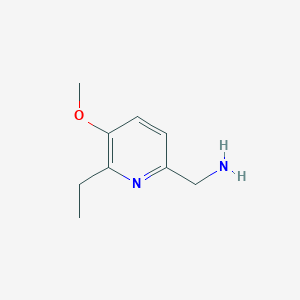


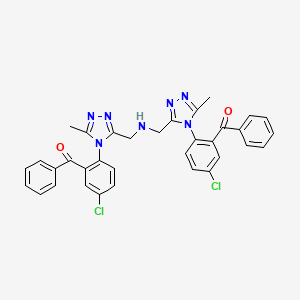
![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
